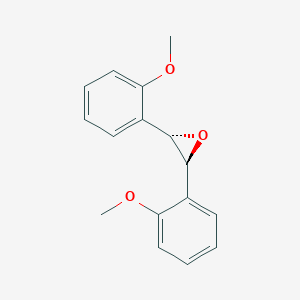

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61080-16-8 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane |

InChI |

InChI=1S/C16H16O3/c1-17-13-9-5-3-7-11(13)15-16(19-15)12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |

InChI Key |

UFNKMKZBISPOKK-HOTGVXAUSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2[C@@H](O2)C3=CC=CC=C3OC |

Canonical SMILES |

COC1=CC=CC=C1C2C(O2)C3=CC=CC=C3OC |

Origin of Product |

United States |

Synthetic Methodologies for 2s,3s 2,3 Bis 2 Methoxyphenyl Oxirane and Analogous Chiral Diaryl Oxiranes

Asymmetric Epoxidation Strategies for Chiral Oxiranes

Asymmetric epoxidation involves the direct conversion of an alkene to an epoxide in a manner that favors the formation of one enantiomer over the other. This is typically achieved using a chiral catalyst or reagent that influences the stereochemical outcome of the oxygen transfer to the double bond. For diaryl oxiranes, the corresponding stilbene (B7821643) derivative serves as the logical precursor.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgresearchgate.net The reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral dialkyl tartrate ligand (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. researchgate.net

A key feature of the SAE is its predictable stereoselectivity. The choice between L-(+)-tartrate and D-(-)-tartrate ligand dictates which face of the alkene is epoxidized. mdpi.com When the allylic alcohol is drawn in a specific orientation, L-(+)-tartrate directs epoxidation from the top face, while D-(-)-tartrate directs it from the bottom face. The reaction proceeds through a well-defined transition state where the allylic alcohol coordinates to the titanium center, ensuring high levels of asymmetric induction. organic-chemistry.org

While the Sharpless epoxidation is exceptionally effective for allylic alcohols, its direct application to unfunctionalized alkenes, such as the stilbene derivatives required for synthesizing diaryl oxiranes, is not its primary use. The method's reliance on the directing effect of the proximate hydroxyl group means it is not the standard approach for simple aryl-substituted alkenes lacking this functional handle. wikipedia.orgopenochem.org However, its principles have been foundational in the development of asymmetric oxidation catalysis.

Jacobsen-Katsuki Epoxidation Utilizing Chiral Salen Complexes

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including cis- and trans-diaryl-substituted olefins, making it highly relevant for the synthesis of compounds like (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane. wikipedia.orgopenochem.org This reaction employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach) or iodosylbenzene. wikipedia.orgrsc.org

The catalyst's structure, featuring a C₂-symmetric chiral salen ligand, creates a chiral environment around the manganese active site. wikipedia.orgopenochem.org This dissymmetry effectively differentiates the two prochiral faces of the approaching alkene, leading to high enantioselectivity. organic-chemistry.org For many substrates, enantiomeric excess (ee) values exceeding 90% can be achieved. wikipedia.org

The mechanism, while not fully elucidated, is thought to involve a high-valent manganese(V)-oxo species as the active oxidant. wikipedia.orgorganic-chemistry.org The reaction pathway for oxygen transfer to the alkene can be either concerted or stepwise, potentially involving radical intermediates, which can sometimes lead to the formation of a minor amount of the trans-epoxide from a cis-alkene. organic-chemistry.orglboro.ac.uk The choice of solvent and the presence of axial donor ligands (like pyridine (B92270) N-oxide) can influence the reaction's rate, yield, and enantioselectivity. organic-chemistry.org

Table 1: Representative Results for Jacobsen-Katsuki Epoxidation of Stilbene Derivatives

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Z)-Stilbene | (R,R)-Mn(III)-salen / Mn-exchanged Al-MCM-41 | Iodosylbenzene | 70% | rsc.org |

| (Z)-Stilbene | Homogeneous (R,R)-Mn(III)-salen | Iodosylbenzene | 77.5% | rsc.org |

This table is for illustrative purposes and shows the general effectiveness of the method for stilbene-type substrates.

Shi Epoxidation

The Shi epoxidation is a metal-free method that utilizes a chiral ketone, typically derived from fructose, as an organocatalyst for the asymmetric epoxidation of a wide range of olefins, particularly trans-disubstituted and trisubstituted alkenes. nih.govprinceton.edu The terminal oxidant is potassium peroxymonosulfate, commonly known as Oxone. nih.gov

The catalytic cycle involves the in-situ generation of a highly reactive chiral dioxirane (B86890) from the parent ketone and Oxone. princeton.edu This dioxirane is the active species that transfers an oxygen atom to the alkene. A critical aspect of the Shi epoxidation is the control of the reaction pH. Maintaining a slightly basic pH (around 7-8) is crucial to facilitate the catalytic turnover and suppress a competing Baeyer-Villiger oxidation of the ketone catalyst, which would lead to its decomposition. princeton.edu This method stands out as one of the first general and highly enantioselective epoxidation techniques for unfunctionalized trans-olefins. princeton.edu

Chiral Dioxirane-Mediated Catalytic Asymmetric Epoxidation

This category, which encompasses the Shi epoxidation, involves the use of a catalytic amount of a chiral ketone to generate a chiral dioxirane in situ. Various C₂-symmetric chiral ketones have been developed that are highly effective for the asymmetric epoxidation of trans-stilbenes. datapdf.com

These reactions have achieved some of the highest enantioselectivities reported for the direct epoxidation of unfunctionalized trans-olefins, with ee values reaching up to 95%. datapdf.com The stereochemical outcome of the reaction provides evidence for a spiro transition state for the oxygen transfer from the dioxirane to the alkene. With (R)-ketones as catalysts, (S,S)-epoxides are typically formed from trans-stilbenes, which is consistent with this spiro orientation. datapdf.com The reaction conditions, including solvent and temperature, can be optimized to further enhance enantioselectivity. datapdf.com

Table 2: Asymmetric Epoxidation of trans-Stilbene using Chiral Ketone Catalysts

| Catalyst (R-enantiomer) | Solvent System | Temperature (°C) | Epoxide Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ketone 7 | CH₃CN/aq. Na₂EDTA | Room Temp | (S,S) | 81% | datapdf.com |

Data illustrates the high selectivity achievable with chiral dioxirane-mediated methods.

Stereoselective Ring-Closing Approaches

An alternative to the direct epoxidation of an alkene is the formation of the oxirane ring from an acyclic precursor that already contains the required stereocenters or allows for their stereocontrolled formation during the cyclization step.

Dehydrohalogenation of Halohydrins: Stereocontrol Mechanisms

The intramolecular SN2 reaction of a halohydrin is a classic method for epoxide synthesis. When a chiral, non-racemic halohydrin is used, this ring-closure proceeds with inversion of configuration at the carbon bearing the halogen, providing a stereospecific route to a chiral epoxide. The key to this approach is the enantioselective synthesis of the halohydrin precursor.

A modern and powerful method for this transformation involves the use of enzymes known as halohydrin dehalogenases (HHDHs). nih.gov These enzymes catalyze the reversible dehalogenation of halohydrins to form epoxides. researchgate.netnih.gov The reaction is an intramolecular nucleophilic substitution where the deprotonated hydroxyl group attacks the adjacent carbon-halogen bond. nih.gov

HHDHs can exhibit high enantioselectivity, making them valuable biocatalysts for producing optically pure epoxides from racemic halohydrins via kinetic resolution, or for the stereoselective synthesis of chiral halohydrins from epoxides through the reverse ring-opening reaction. nih.govirb.hr The substrate scope and stereoselectivity of naturally occurring HHDHs can be substrate-dependent, but protein engineering and screening of diverse enzymes have expanded their applicability to a wider range of substrates, including those that yield bulky tertiary alcohols. irb.hrrsc.org This enzymatic approach offers a green and highly selective alternative to traditional chemical methods for chiral epoxide synthesis.

Darzens Reaction for α,β-Epoxy Carbonyl Systems

The Darzens reaction, also known as the Darzens condensation, is a well-established method for the formation of α,β-epoxy esters (glycidic esters) through the reaction of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org The reaction proceeds via the formation of a carbanion from the α-haloester, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.org The resulting halohydrin intermediate undergoes an intramolecular SN2 reaction to form the epoxide ring. organic-chemistry.org

The stereochemistry of the final epoxide can be influenced by the reaction conditions. The initial nucleophilic attack can lead to a mixture of syn and anti diastereomeric halohydrins. The subsequent intramolecular cyclization occurs with inversion of configuration at the carbon bearing the halogen. wikipedia.org The final cis/trans ratio of the epoxide can be controlled by either kinetic or thermodynamic factors. wikipedia.org

While the classical Darzens reaction often provides modest diastereoselectivity, modern variations have focused on achieving high enantioselectivity. An example is the use of proline-based chiral organocatalysts to catalyze the asymmetric Darzens reaction between α-chloroketones and various aldehydes. This approach has been shown to produce optically active di- and tri-substituted chiral epoxides with excellent enantiomeric excesses (up to 99% ee) and high yields (up to 97%). rsc.org

For the synthesis of diaryl oxiranes, an aromatic aldehyde like 2-methoxybenzaldehyde (B41997) could be reacted with an α-haloester in the presence of a suitable base. wikipedia.org To achieve the desired (2S,3S) stereochemistry, a chiral catalyst or auxiliary would be necessary to control the facial selectivity of the initial aldol-type addition and the subsequent cyclization.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., 2-methoxybenzaldehyde) | α-Haloester (e.g., Methyl chloroacetate) | Strong Base (e.g., NaOMe) | α,β-Epoxy Ester | Classical method, often yields diastereomeric mixtures. chemspider.com |

| Aldehyde | α-Chloroketone | Proline-based Organocatalyst | Chiral Di- or Tri-substituted Epoxide | Highly enantioselective (up to 99% ee) and high yielding (up to 97%). rsc.org |

Base-Mediated Intramolecular Cyclization in Chiral Precursors

A common and effective method for the synthesis of chiral epoxides is the base-mediated intramolecular cyclization of a chiral halohydrin. This reaction is essentially an intramolecular Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The process involves the deprotonation of the hydroxyl group of the halohydrin by a base to form an alkoxide, which then displaces the adjacent halide through an intramolecular SN2 reaction to form the epoxide ring. wikipedia.orgorganicchemistrytutor.com

The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. For the synthesis of a (2S,3S)-diaryl oxirane, a (2S,3R)-diaryl-halohydrin precursor would be required. The SN2 cyclization proceeds with inversion of configuration at the carbon atom bearing the halogen.

Chiral halohydrins can be prepared through various enantioselective methods. One approach is the asymmetric reduction of α-haloketones. Another route involves the ring-opening of a chiral epoxide with a halide source, although this would be a circular approach if the goal is epoxide synthesis. A more direct method is the enantioselective dihydroxylation of a stilbene derivative, followed by selective monotosylation and displacement with a halide, and finally, base-mediated cyclization.

Alternatively, chiral 1,2-diols can be converted to epoxides in a one-pot procedure. acsgcipr.orgtandfonline.com This can be achieved by converting the diol into a cyclic intermediate, such as a cyclic orthoacetate, which is then opened to generate an acetoxonium intermediate. Subsequent treatment with a base facilitates the ring closure to the epoxide. acsgcipr.org

| Chiral Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| (2S,3R)-1,2-Diaryl-2-haloethanol | Base (e.g., NaH) | (2S,3S)-2,3-Diaryl oxirane | Intramolecular SN2 reaction with inversion of configuration. khanacademy.org |

| Chiral 1,2-Diol | 1. Trimethyl orthoacetate 2. Base | Chiral Epoxide | One-pot conversion via a cyclic orthoacetate intermediate. acsgcipr.org |

Alternative Enantioselective Synthesis Routes

Beyond the classical methods, several alternative strategies have been developed to provide enantiomerically pure or enriched chiral diaryl oxiranes. These routes often employ catalytic asymmetric transformations to achieve high levels of stereocontrol.

Catalytic Asymmetric Reduction of Prochiral Ketones

The catalytic asymmetric reduction of prochiral α-dicarbonyl compounds, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione), provides a powerful route to chiral 1,2-diols, which are direct precursors to chiral epoxides. The Noyori asymmetric hydrogenation is a prominent example of this type of transformation. Using a ruthenium catalyst with a chiral BINAP ligand, prochiral ketones can be reduced to chiral alcohols with high enantioselectivity.

For the synthesis of this compound, the corresponding prochiral diketone, 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, would be subjected to asymmetric hydrogenation to yield the (2S,3S)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol. This chiral diol can then be converted to the desired epoxide through the methods described in section 2.2.3, such as conversion to a cyclic sulfate (B86663) followed by ring-opening, or via the one-pot orthoester method. msu.edu

One-Pot Syntheses from Aromatic Alcohols and Aldehydes for Substituted Oxiranes

One-pot synthetic procedures offer significant advantages in terms of operational simplicity and efficiency. A notable one-pot method for the synthesis of epoxides from aromatic alcohols and aldehydes is based on the Corey-Chaykovsky reaction. nih.govsemanticscholar.org In this approach, a sulfonium (B1226848) salt is generated in situ from a benzyl (B1604629) alcohol. Subsequent deprotonation of the sulfonium salt forms a sulfur ylide, which then reacts with an aldehyde to furnish the epoxide. nih.govsemanticscholar.org

This methodology has been demonstrated to be quite general, accommodating a wide range of electronically and sterically diverse aromatic alcohols and aldehydes. semanticscholar.org For instance, the reaction works well with various substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes. semanticscholar.org This one-pot procedure avoids the separate synthesis of the sulfonium salt, making it a more step- and time-economical approach to benzylic epoxides. nih.gov To render this synthesis enantioselective for the preparation of compounds like this compound, a chiral sulfur ylide would be required.

| Aromatic Alcohol | Aldehyde | Yield (%) |

|---|---|---|

| Benzyl alcohol | Benzaldehyde | 85 |

| Benzyl alcohol | 4-Nitrobenzaldehyde | 89 |

| Benzyl alcohol | 2-Methylbenzaldehyde | 75 |

| Benzyl alcohol | 4-Methoxybenzaldehyde | 81 |

| 4-Methoxybenzyl alcohol | Benzaldehyde | 83 |

Enzymatic Transformations for Enantiopure Epoxide Formation

Enzymatic methods have emerged as powerful tools for the synthesis of enantiopure compounds due to their high selectivity and mild reaction conditions. For the preparation of chiral epoxides, two main enzymatic strategies are employed: kinetic resolution of a racemic epoxide and enantioselective epoxidation of an alkene.

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Epoxide hydrolases are particularly well-suited for the kinetic resolution of racemic epoxides. These enzymes catalyze the hydrolysis of the epoxide to the corresponding 1,2-diol. By selectively hydrolyzing one enantiomer, the remaining unreacted epoxide can be isolated with high enantiomeric excess. For example, bacterial epoxide hydrolases have been used for the deracemization of (±)-2,3-disubstituted oxiranes, yielding vicinal diols with up to 97% ee at 100% conversion. rsc.org This process can proceed in an enantioconvergent manner, where the enzyme attacks one of the stereocenters of both epoxide enantiomers, leading to a single enantiomer of the diol product in high yield and ee. rsc.orgrsc.org

Lipase-Catalyzed Epoxidation: Lipases are another class of enzymes that can be used for the synthesis of chiral epoxides. In a chemoenzymatic process, a lipase (B570770) can be used to generate a peracid in situ, which then acts as the epoxidizing agent for an alkene. rsc.org The enantioselectivity of this process would depend on the ability of the enzyme and the reaction conditions to favor the formation of one epoxide enantiomer over the other. Lipases from Candida antarctica have been shown to be effective in catalyzing the acetylation of stilbene derivatives, which are precursors to diaryl oxiranes. nih.gov

| Enzymatic Method | Enzyme | Substrate | Product | Key Features |

|---|---|---|---|---|

| Kinetic Resolution/Deracemization | Epoxide Hydrolase | Racemic 2,3-Diaryl Oxirane | Enantiopure Diol and/or Enantiopure Epoxide | Can be enantioconvergent, providing high yields of a single enantiomer of the product. rsc.org |

| Chemoenzymatic Epoxidation | Lipase | Diaryl Alkene (e.g., Stilbene derivative) | Chiral 2,3-Diaryl Oxirane | In situ generation of a peracid for epoxidation. rsc.org |

Reactivity and Stereoselective Transformations of 2s,3s 2,3 Bis 2 Methoxyphenyl Oxirane

Nucleophilic Ring-Opening Reactions of Oxiranes

The high ring strain of epoxides, combining both angle and torsional strain, makes them susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups. This inherent reactivity allows the oxirane ring to be opened by a wide variety of nucleophiles under either acidic or basic conditions. chemistrysteps.com

Mechanistic Pathways: SN1-like vs. SN2-like Mechanisms in Ring Opening

The nucleophilic ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions. The predominant pathway is determined by the reaction conditions, specifically the presence or absence of an acid catalyst. libretexts.org

Under Basic or Neutral Conditions (SN2-like): In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of an epoxide proceeds via a mechanism that is best described as SN2. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, and this attack occurs concurrently with the breaking of the carbon-oxygen bond. The driving force for this reaction is the release of ring strain. chemistrysteps.com Because there is no prior protonation of the oxygen atom, the leaving group is an alkoxide anion, which is generally a poor leaving group. Therefore, a strong nucleophile is required to "push" the reaction forward. libretexts.org This concerted mechanism is characteristic of an SN2 reaction. masterorganicchemistry.com

Under Acidic Conditions (SN1-like): When an acid catalyst is present, the reaction mechanism shifts to one with significant SN1 character. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol). masterorganicchemistry.com This protonation activates the epoxide, making it more electrophilic. The carbon-oxygen bond begins to weaken and break, leading to the buildup of a partial positive charge on the carbon atoms. libretexts.org For unsymmetrical epoxides, this positive charge is better stabilized on the more substituted carbon. A weak nucleophile then attacks this more electrophilic carbon. masterorganicchemistry.comyoutube.com This process is not a true SN1 reaction because a discrete carbocation intermediate is generally not formed; rather, the nucleophilic attack occurs on a carbon that has significant carbocation-like character in the transition state. libretexts.orglibretexts.org

Regioselectivity in Substituted Oxiranes: Influence of Electronic and Steric Factors

Regioselectivity refers to the preference for nucleophilic attack at one carbon atom over another in an unsymmetrical epoxide. This selectivity is a direct consequence of the operative mechanistic pathway. libretexts.orgreddit.com

Electronic Factors (Acidic Conditions): In acid-catalyzed reactions, the regioselectivity is governed by electronic factors. The transition state resembles a carbocation, and attack occurs at the carbon that can best stabilize the developing positive charge. libretexts.org Therefore, the nucleophile preferentially attacks the more substituted carbon atom. For aryl-substituted epoxides, like stilbene (B7821643) oxides, this would be the benzylic carbon, which can stabilize the positive charge through resonance. reddit.com

Steric Factors (Basic Conditions): Under basic conditions, the SN2-like mechanism is highly sensitive to steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com This provides a complementary method of controlling the regiochemical outcome compared to acidic conditions.

For a symmetrically substituted molecule like (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane , the two oxirane carbons are electronically and sterically equivalent. Therefore, nucleophilic attack can occur at either carbon with equal probability, and the concept of regioselectivity does not apply as both attacks lead to the identical constitutional isomer. libretexts.org

Stereoselectivity and Inversion of Configuration at the Electrophilic Carbon

A hallmark of epoxide ring-opening reactions, regardless of the mechanism, is their high stereoselectivity. Both SN1-like and SN2-like pathways proceed via a backside attack of the nucleophile relative to the oxygen atom of the ring. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon atom that serves as the electrophile. masterorganicchemistry.comkhanacademy.org

In the case of this compound, both carbons are chiral centers with a defined (S) configuration. A nucleophilic attack at either C2 or C3 will proceed with inversion of configuration at that center, while the configuration of the other carbon remains unchanged. This results in an anti or trans relationship between the incoming nucleophile and the existing oxygen substituent in the product. chemistrysteps.comlibretexts.org For example, the hydrolysis of this epoxide will yield a vicinal diol where the two hydroxyl groups are anti to each other.

Solvent Effects on Regio- and Stereoselectivity of Epoxide Ring Opening

The choice of solvent can significantly influence the rate and, in some cases, the selectivity of epoxide ring-opening reactions.

Polar Protic Solvents: Solvents like water and alcohols can serve as both the solvent and the nucleophile in solvolysis reactions. In acid-catalyzed SN1-like reactions, polar protic solvents are particularly effective because they can stabilize the developing carbocation-like transition state through their high dielectric constant and hydrogen bonding capabilities. libretexts.org This stabilization lowers the activation energy and accelerates the reaction.

Polar Aprotic Solvents: In base-catalyzed SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF) are often preferred. These solvents can solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents can form a hydrogen-bond cage around the anionic nucleophile, which can decrease its nucleophilicity and slow down the rate of an SN2 reaction.

While solvent choice is crucial for reaction rates, the stereoselectivity (inversion of configuration) is a fundamental consequence of the backside attack mechanism and is generally maintained across different solvent systems. Regioselectivity can be influenced by the solvent's ability to stabilize charged intermediates, which can shift the mechanism along the SN1-SN2 continuum. nih.gov

Specific Nucleophile Reactivity with Chiral Diaryl Oxiranes

The principles of epoxide ring-opening are well-illustrated by the reactions of chiral diaryl oxiranes, such as this compound, with oxygen-based nucleophiles like water and alcohols. These reactions are fundamental for the synthesis of vicinal diols and their corresponding ethers, which are valuable building blocks in organic synthesis.

Hydrolysis and Alcoholysis for Vicinal Diol and Ether Formation

Hydrolysis to form Vicinal Diols: The hydrolysis of epoxides yields vicinal diols (glycols). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide oxygen is protonated, followed by the attack of a water molecule. Due to the backside attack, the resulting 1,2-diol has a trans or anti configuration. libretexts.org For this compound, this reaction would produce (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking one of the epoxide carbons in an SN2 fashion. Subsequent protonation of the resulting alkoxide by the solvent (water) gives the final diol product. libretexts.org The stereochemical outcome is the same as in the acid-catalyzed reaction: a trans-diol is formed.

Alcoholysis to form Vicinal Ether Alcohols: Similarly, the reaction of epoxides with alcohols (alcoholysis) produces β-alkoxy alcohols.

Acid-Catalyzed Alcoholysis: In an acidic medium, the alcohol attacks the protonated epoxide. The reaction proceeds through an SN1-like mechanism.

Base-Catalyzed Alcoholysis: Under basic conditions, an alkoxide ion (generated by deprotonating the alcohol with a strong base) serves as the potent nucleophile in an SN2 reaction. masterorganicchemistry.com

The table below summarizes the expected products from the hydrolysis and methanolysis of this compound, highlighting the stereospecificity of the reactions.

| Reactant | Nucleophile/Conditions | Product Name | Product Structure | Stereochemical Outcome |

|---|---|---|---|---|

| This compound | H3O+ (aq. acid) | (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol | Anti-dihydroxylation | |

| CH3OH / H+ | (1R,2R)-1-methoxy-1,2-bis(2-methoxyphenyl)ethan-2-ol | Anti-addition |

Aminolysis for Chiral Amino Alcohol Synthesis

The ring-opening of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of chiral 1,2-amino alcohols. These compounds are valuable building blocks in medicinal chemistry and asymmetric synthesis. The reaction of this compound with an amine nucleophile is expected to proceed via a stereospecific S_N2 pathway. The nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring from the face opposite the C-O bond. This backside attack leads to the inversion of stereochemistry at the site of reaction, yielding a single diastereomer of the corresponding amino alcohol.

For a symmetrical epoxide like this compound, the attack can occur at either of the two carbons with equal probability, leading to the same (1R,2R)-1,2-bis(2-methoxyphenyl)-2-(alkylamino)ethanol product. The reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the epoxide ring, particularly when using less nucleophilic amines. researchgate.net

| Reactant | Nucleophile (Amine) | Expected Product | Product Stereochemistry |

|---|---|---|---|

| This compound | R-NH₂ (e.g., Benzylamine) | (1R,2R)-2-(benzylamino)-1,2-bis(2-methoxyphenyl)ethan-1-ol | anti |

| This compound | R₂NH (e.g., Diethylamine) | (1R,2R)-2-(diethylamino)-1,2-bis(2-methoxyphenyl)ethan-1-ol | anti |

Thiolysis and Cleavage with Organosulfur Compounds

The reaction of epoxides with thiols or their corresponding thiolates, known as thiolysis, provides a direct route to β-hydroxy sulfides. These sulfur-containing compounds are important intermediates in organic synthesis. The thiolysis of this compound follows a predictable S_N2 mechanism, resulting in anti-diastereoselective ring-opening. The nucleophilic sulfur atom attacks one of the epoxide carbons, leading to inversion of configuration at that center. This stereospecificity allows for the synthesis of enantiomerically pure β-hydroxy sulfides from chiral epoxides. The reaction can be performed using a thiol in the presence of a base or by using a pre-formed thiolate salt.

| Reactant | Nucleophile (Thiol) | Expected Product | Product Stereochemistry |

|---|---|---|---|

| This compound | R-SH (e.g., Thiophenol) | (1R,2R)-1,2-bis(2-methoxyphenyl)-2-(phenylthio)ethan-1-ol | anti |

| This compound | R-SNa (e.g., Sodium thiomethoxide) | (1R,2R)-1,2-bis(2-methoxyphenyl)-2-(methylthio)ethan-1-ol | anti |

Halogenation (e.g., Azidolysis, Halide Additions)

The ring-opening of this compound can be achieved with various halogen-containing nucleophiles, including halides and azide (B81097) ions. These reactions are valuable for introducing halogen or azide functionalities, leading to the formation of chiral halohydrins and azido (B1232118) alcohols, respectively. These products are versatile synthetic intermediates. The reaction proceeds through an S_N2 mechanism, yielding products with an anti-relationship between the newly introduced nucleophile and the hydroxyl group. For instance, the reaction with lithium bromide (LiBr) in the presence of a promoter like Amberlyst 15 has been used for the ring-opening of stilbene oxides. researchgate.netresearchgate.net Similarly, azidolysis using sodium azide (NaN₃) provides a pathway to β-azido alcohols, which can be subsequently reduced to 1,2-amino alcohols.

| Reactant | Nucleophile | Expected Product | Product Stereochemistry |

|---|---|---|---|

| This compound | LiBr | (1R,2R)-2-bromo-1,2-bis(2-methoxyphenyl)ethan-1-ol | anti |

| This compound | NaN₃ | (1R,2R)-2-azido-1,2-bis(2-methoxyphenyl)ethan-1-ol | anti |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon nucleophiles that readily open epoxide rings to form new carbon-carbon bonds. masterorganicchemistry.com The reaction with this compound is expected to follow an S_N2-type pathway. core.ac.uk The nucleophilic carbon of the Grignard reagent attacks one of the epoxide carbons, resulting in a predictable inversion of stereochemistry. This reaction is a powerful tool for alkylation or arylation, leading to the synthesis of more complex chiral alcohols. Given the symmetry of the substrate, the attack occurs at either carbon to afford the same (1R,2R)-configurated alcohol product after acidic workup.

| Reactant | Reagent | Expected Product (after workup) | Product Stereochemistry |

|---|---|---|---|

| This compound | CH₃MgBr (Methylmagnesium bromide) | (2R,3R)-3,4-bis(2-methoxyphenyl)butan-2-ol | anti |

| This compound | PhLi (Phenyllithium) | (1R,2R)-1,1,2-triphenyl-2-(2-methoxyphenyl)ethan-1-ol (assuming attack on one of the existing phenyl-bearing carbons) | anti |

Reactions with Heterocyclic Nucleophiles (e.g., Indoles, Pyrroles)

Electron-rich aromatic heterocycles like indoles and pyrroles can act as nucleophiles in Friedel-Crafts type reactions. While less common than other nucleophiles, their reaction with epoxides, typically under Lewis acid catalysis, can lead to C-alkylation of the heterocycle. For this compound, the reaction with indole (B1671886) would likely involve the activation of the epoxide with a Lewis acid, followed by nucleophilic attack from the C3 position of the indole. This would result in the formation of a new carbon-carbon bond and the generation of a β-hydroxyethyl-substituted indole with anti-stereochemistry.

| Reactant | Nucleophile | Expected Product | Product Stereochemistry |

|---|---|---|---|

| This compound | Indole | (1R,2R)-2-(1H-indol-3-yl)-1,2-bis(2-methoxyphenyl)ethan-1-ol | anti |

| This compound | Pyrrole | (1R,2R)-1,2-bis(2-methoxyphenyl)-2-(1H-pyrrol-2-yl)ethan-1-ol | anti |

Ring Opening with Phenols

The ring-opening of epoxides with phenols as nucleophiles affords β-aryloxy alcohols. This reaction is often sluggish and typically requires catalysis, either by a base to generate the more nucleophilic phenoxide ion or by a Lewis acid to activate the epoxide ring. For a substrate like this compound, a Lewis acid-catalyzed approach would be effective. The reaction is expected to proceed with high stereoselectivity via an S_N2 mechanism, yielding the corresponding (1R,2R)-anti-product.

| Reactant | Nucleophile | Expected Product | Product Stereochemistry |

|---|---|---|---|

| This compound | Phenol | (1R,2R)-1,2-bis(2-methoxyphenyl)-2-phenoxyethan-1-ol | anti |

| This compound | p-Cresol | (1R,2R)-1,2-bis(2-methoxyphenyl)-2-(p-tolyloxy)ethan-1-ol | anti |

Rearrangement and Isomerization Reactions

In the presence of Lewis or Brønsted acids, epoxides can undergo rearrangement reactions to form carbonyl compounds. The acid-catalyzed rearrangement of stilbene oxides has been studied and typically leads to the formation of aldehydes or ketones. acs.org The mechanism involves the coordination of the acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation or a carbocation-like transition state. Subsequently, a 1,2-hydride or 1,2-aryl shift occurs, leading to the rearranged carbonyl product. For this compound, an acid-catalyzed rearrangement could potentially lead to diphenylacetaldehyde (B122555) derivatives. The specific product would depend on the relative migratory aptitude of the hydrogen and the 2-methoxyphenyl groups. Generally, aryl groups have a high migratory aptitude, which would favor the formation of a ketone.

| Reactant | Condition | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | 1,2-bis(2-methoxyphenyl)ethan-1-one | 1,2-Aryl Shift (Rearrangement) |

Electron-Transfer Sensitized C-C Cleavage and Trapping of Intermediates

The carbon-carbon bond of the oxirane ring in stilbene oxides can be selectively cleaved under electron-transfer sensitized conditions. While direct photochemical or thermal activation typically leads to C-O bond cleavage, the use of an electron-transfer sensitizer (B1316253) initiates a different reaction pathway.

In a study on the closely related compound, trans-2,3-bis(p-methoxyphenyl)oxirane, it was observed that irradiation in the presence of dicyanoanthracene (DCA) as an electron-transfer sensitizer resulted in the cleavage of the C-C bond. rsc.org This process is proposed to proceed through the formation of a radical cation of the oxirane. The resulting intermediate, a carbonyl ylide, can then be trapped by suitable dipolarophiles.

This reactivity is expected to be analogous for this compound. The electron-rich nature of the methoxy-substituted aryl rings facilitates the formation of the radical cation upon interaction with the excited sensitizer. The subsequent C-C bond cleavage leads to the formation of a carbonyl ylide intermediate. This highly reactive species can then be intercepted in a [3+2] cycloaddition reaction with a dipolarophile, such as dimethyl acetylenedicarboxylate, to yield a substituted dihydrofuran derivative. This process is a synthetically useful method for the construction of five-membered heterocyclic rings.

Table 1: Proposed Products from Electron-Transfer Sensitized C-C Cleavage and Trapping

| Reactant | Sensitizer | Trapping Agent | Proposed Intermediate | Final Product |

| This compound | Dicyanoanthracene (DCA) | Dimethyl acetylenedicarboxylate | Carbonyl ylide | Substituted dihydrofuran |

Thermal Rearrangements and C-O Cleavage Pathways

In contrast to the electron-transfer sensitized pathway, thermal activation of stilbene oxides typically results in the cleavage of a carbon-oxygen bond. This leads to the formation of carbonyl compounds through rearrangement. For 2,3-bis(p-methoxyphenyl)oxirane, thermal rearrangement leads to the formation of the corresponding diarylacetaldehyde and a benzophenone (B1666685) derivative. rsc.org

For this compound, a similar thermal rearrangement is anticipated. The cleavage of one of the C-O bonds would generate a diradical or zwitterionic intermediate. Subsequent rearrangement, likely involving a hydride or aryl shift, would lead to the formation of 2-(2-methoxyphenyl)-2-(2-methoxyphenyl)acetaldehyde. The formation of other carbonyl isomers is also possible depending on the specific rearrangement pathway followed. The stereochemistry of the starting oxirane influences the conformation of the intermediate and can affect the product distribution. The acid-catalyzed rearrangement of stilbene oxides is a well-studied reaction that typically yields diarylacetaldehydes, a process known as the House-Meinwald rearrangement. nih.govacs.org

Table 2: Potential Products from Thermal Rearrangement via C-O Cleavage

| Starting Material | Condition | Primary Cleavage | Potential Products |

| This compound | Thermal | C-O bond | 2,2-bis(2-methoxyphenyl)acetaldehyde, bis(2-methoxyphenyl)methanone |

Oxidative Ring Opening Pathways

The oxidative ring-opening of epoxides is a fundamental transformation in organic synthesis. For stilbene oxides, oxidative conditions can lead to a variety of products. One-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes has been shown to proceed through an epoxide intermediate to yield 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov

Applying this to this compound, an oxidative ring-opening would likely involve the initial formation of a diol or a related oxygenated intermediate. Subsequent rearrangement and further oxidation could lead to the formation of α-hydroxy-2,2-bis(2-methoxyphenyl)acetaldehyde. This transformation involves both the opening of the oxirane ring and the introduction of an additional hydroxyl group. The regioselectivity of the initial ring opening can be influenced by the electronic and steric effects of the ortho-methoxy substituents. The reaction may proceed through a mechanism where the initially formed diarylacetaldehyde undergoes a subsequent α-hydroxylation. nih.gov

Table 3: Expected Product from Oxidative Ring Opening Pathway

| Reactant | Reagents | Key Transformation | Expected Product |

| This compound | Oxone, Iodine | Oxidative rearrangement | α-hydroxy-2,2-bis(2-methoxyphenyl)acetaldehyde |

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed scientific article focused solely on the catalytic applications of This compound according to the provided outline.

The outlined catalytic methods, such as Asymmetric Ring-Opening (ARO) with chiral metal-Salen complexes, Hydrolytic Kinetic Resolution (HKR), and enzyme-catalyzed transformations, are well-established and extensively documented for other classes of epoxides, particularly terminal and meso-epoxides. sci-hub.boxnih.govmdpi.com Review articles also cover the synthesis and general reactivity of the broader class of 2,3-diaryloxiranes. researchgate.netarkat-usa.org

However, specific studies, research findings, and data tables detailing the application of these catalytic systems to "this compound" could not be located. Therefore, constructing a scientifically accurate and thorough article that strictly adheres to the user's request to focus exclusively on this compound is not possible with the available information.

Catalytic Applications in Stereoselective Synthesis Involving Chiral Diaryl Oxiranes

Heterogeneous and Recyclable Catalysis for Epoxide Ring Opening

The development of heterogeneous and recyclable catalysts for the asymmetric ring-opening of epoxides is a significant area of research in stereoselective synthesis. The primary motivation is to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and the potential for catalyst reuse, which is economically and environmentally beneficial.

General Research Findings:

Typically, research in this area focuses on immobilizing chiral catalysts, often metal-salen complexes or other chiral ligands, onto solid supports. These supports can include silica, polymers, zeolites, or magnetic nanoparticles. The performance of these heterogeneous catalysts is then evaluated based on several key parameters:

Conversion and Yield: The efficiency of the catalyst in converting the starting epoxide to the desired ring-opened product.

Enantioselectivity/Diastereoselectivity: The ability of the catalyst to produce a specific stereoisomer of the product.

Regioselectivity: In cases of unsymmetrical epoxides, the preference for nucleophilic attack at a specific carbon atom of the epoxide ring.

Recyclability and Leaching: The stability of the catalyst over multiple reaction cycles and the extent to which the active catalytic species leaches from the solid support into the reaction medium.

Hypothetical Data Table for (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane:

Were research available for this compound, a data table summarizing the findings for its heterogeneous ring-opening would likely resemble the following hypothetical structure:

| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Stereoselectivity | Ref. |

| Support-Catalyst 1 | H₂O | Toluene (B28343) | 25 | 12 | >99 | 98 | >99% ee | N/A |

| Support-Catalyst 2 | Phenol | CH₂Cl₂ | 0 | 24 | 95 | 92 | 98% ee | N/A |

| Support-Catalyst 1 (recycled) | H₂O | Toluene | 25 | 12 | 98 | 96 | >99% ee | N/A |

This table is illustrative and not based on actual experimental data for the specified compound.

Silver-Catalyzed Deoxygenation of Epoxides to Cyclopropanes

The conversion of epoxides to cyclopropanes represents a formal deoxygenation and subsequent C-C bond formation. Silver-catalyzed variants of this transformation are of interest due to the unique reactivity of silver carbenoids. This reaction typically involves a carbene precursor, which, upon activation by a silver catalyst, is believed to form a silver carbene intermediate. This intermediate can then react with the epoxide.

General Research Findings:

The mechanism is often proposed to involve the deoxygenation of the epoxide by a phosphine (B1218219) or other reducing agent, followed by a silver-catalyzed cyclopropanation of the resulting alkene. Alternatively, a direct reaction of the silver carbene with the epoxide could lead to the formation of the cyclopropane (B1198618). Key research findings in this area often detail:

Reaction Scope: The range of epoxide and carbene precursor substrates that are compatible with the catalytic system.

Stereospecificity: Whether the stereochemistry of the starting epoxide is retained in the resulting cyclopropane.

Yield and Diastereoselectivity: The efficiency of the reaction and the preferential formation of one diastereomer of the cyclopropane product.

Catalyst Loading: The amount of silver catalyst required to achieve efficient conversion.

Hypothetical Data Table for this compound:

A data table from a study on the silver-catalyzed deoxygenation of this compound to the corresponding cyclopropane would be expected to contain the following type of information:

| Carbene Precursor | Silver Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Ref. |

| Precursor A | AgOTf | PPh₃ | Dichloromethane | 40 | 85 | >95:5 | N/A |

| Precursor B | AgBF₄ | None | Toluene | 60 | 78 | 90:10 | N/A |

| Precursor A | Ag₂CO₃ | P(OPh)₃ | 1,2-Dichloroethane | 80 | 92 | >98:2 | N/A |

This table is illustrative and not based on actual experimental data for the specified compound.

2s,3s 2,3 Bis 2 Methoxyphenyl Oxirane As a Chiral Building Block

Synthesis of Complex Chiral Molecules

The utility of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane as a chiral synthon is demonstrated in its application to produce a variety of important chiral molecules, including amino alcohols, amines, and aziridines.

Chiral 1,2-amino alcohols are significant structural motifs found in numerous biologically active compounds and are employed as chiral ligands in asymmetric catalysis. The synthesis of these compounds can be achieved through the regioselective and stereospecific ring-opening of chiral epoxides like this compound with nitrogen nucleophiles.

The reaction of the epoxide with an amine, for instance, proceeds via an SN2 mechanism. The nucleophilic amine attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the formation of a β-amino alcohol. The stereochemistry of the resulting product is inverted at the center of attack while the stereochemistry at the other carbon atom of the epoxide ring is retained. This process allows for the reliable transfer of the epoxide's stereochemical information to the final product.

The general transformation is outlined in the scheme below:

Reaction Scheme: Synthesis of Chiral Amino Alcohols| Reactant 1 | Reactant 2 | Product | Stereochemical Outcome |

|---|

Further chemical manipulation of the resulting amino alcohol, such as the reduction of the hydroxyl group, can yield the corresponding chiral amines, expanding the range of accessible chiral building blocks from this single precursor.

This conversion can be accomplished through a multi-step sequence involving sulfur chemistry. rsc.org

Ring-opening with a sulfur nucleophile: The oxirane is first treated with an aryl sulfide (B99878), such as sodium thiophenoxide, to yield a β-hydroxyalkyl aryl sulfide. This step proceeds with an inversion of configuration at the attacked carbon.

Activation and intramolecular cyclization: The hydroxyl group of the intermediate is then converted into a good leaving group, and the nitrogen source is introduced. The key step involves the anchimeric assistance of the neighboring aryl sulfide group, which facilitates the displacement of the leaving group and subsequent ring closure to form the aziridine (B145994). rsc.org This intramolecular substitution step also occurs with an inversion of configuration.

The net result of these two sequential inversions is the formation of a chiral aziridine with the same stereochemical configuration as the starting chiral oxirane. rsc.org

Table of Transformation Steps

| Step | Reaction | Key Feature |

|---|---|---|

| 1 | Oxirane ring-opening with ArS⁻ | Inversion of stereochemistry |

| 2 | Formation of β-tosylaminoalkyl aryl sulfide | Introduction of nitrogen source |

| 3 | Intramolecular cyclization | Second inversion of stereochemistry via episulfonium ion intermediate |

The inherent reactivity of the strained oxirane ring allows for the stereoselective formation of both carbon-heteroatom and carbon-carbon bonds.

Carbon-Heteroatom Bonds: As discussed, the ring-opening of this compound with various nucleophiles is a primary method for forming carbon-heteroatom bonds stereoselectively.

C-N Bond: Reaction with amines or azides yields chiral amino alcohols. The subsequent conversion to aziridines also relies on the formation of C-N bonds. rsc.org

C-O Bond: Ring-opening with oxygen nucleophiles, such as alcohols or water under acidic or basic conditions, produces chiral 1,2-diols or their ether derivatives.

C-S Bond: The reaction with thiolates is a key step in the synthesis of aziridines with retention of configuration, establishing a C-S bond. rsc.org

Carbon-Carbon Bonds: The construction of new carbon-carbon bonds can be achieved by using organometallic reagents as nucleophiles to open the oxirane ring. For instance, organocuprates (Gilman reagents) are known to be effective for this transformation. Furthermore, the chiral aziridines synthesized from the oxirane can be subsequently opened by Grignard reagents, providing a pathway to chiral amine derivatives with newly formed C-C bonds. rsc.org This two-step sequence effectively translates the stereochemical information of the oxirane into a product containing a new carbon-carbon bond adjacent to a nitrogen-bearing stereocenter.

Integration into Multi-Step Organic Syntheses

The value of this compound and structurally related chiral epoxides is highlighted by their use as key intermediates in the total synthesis of complex, biologically important molecules.

Chiral epoxides are fundamental building blocks in the synthesis of various pharmaceuticals. Their ability to introduce specific stereocenters makes them indispensable in constructing complex molecular architectures.

Taxol (Paclitaxel) Synthon: Taxol is a prominent anti-cancer agent with a complex diterpenoid structure. wikipedia.org Its molecule consists of a tetracyclic core known as baccatin (B15129273) III and a C-13 side chain. wikipedia.orgnih.gov The synthesis of Taxol and its analogues has been a major focus of synthetic organic chemistry. Chiral epoxides serve as crucial precursors for constructing the characteristic side chain, which contains key stereocenters essential for its biological activity. While not directly this compound, structurally similar chiral epoxides are employed to set the stereochemistry of the C-13 side chain, which is later attached to the baccatin III core in semi-synthetic approaches. nih.gov

Diltiazem (B1670644) Intermediate: Diltiazem is a calcium channel blocker used for treating hypertension and angina. nih.gov The molecule contains a 1,5-benzothiazepine (B1259763) core with two contiguous stereocenters. The synthesis of diltiazem relies heavily on the use of a chiral epoxide to establish this stereochemical relationship. Specifically, an optically active methyl glycidate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, is a key intermediate in an efficient industrial synthesis. pharm.or.jp This epoxide undergoes a ring-opening reaction with 2-aminothiophenol, followed by a ring-closing reaction to form the central benzothiazepine (B8601423) ring system with the correct cis-stereochemistry required for the final drug. pharm.or.jp This demonstrates how a chiral epoxide, structurally related to this compound, is pivotal in the large-scale synthesis of a pharmaceutical agent.

Advanced Topics and Future Research Directions in Chiral Diaryl Oxirane Chemistry

Development of Novel Stereoselective Methodologies for Oxirane Synthesis and Transformation

The synthesis of enantiomerically pure epoxides from prochiral alkenes remains a cornerstone of asymmetric catalysis. While established methods like the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are powerful, current research focuses on developing more versatile, efficient, and sustainable methodologies.

Catalyst Innovation: A primary driver of innovation is the design of new chiral catalysts. For stilbene-type precursors, which lead to diaryl oxiranes, manganese-salen complexes (as used in the Jacobsen-Katsuki epoxidation) are highly effective. organic-chemistry.orgopenochem.orgwikipedia.org Future developments are aimed at creating catalysts with broader substrate scope, higher turnover numbers, and the ability to operate under milder, more environmentally friendly conditions. This includes the development of heterogeneous catalysts, where the chiral complex is immobilized on a solid support, simplifying catalyst recovery and reuse. organic-chemistry.org

Organocatalysis: A significant trend is the rise of metal-free organocatalysis for epoxidation. Chiral ketones, for instance, can generate dioxiranes in situ to act as enantioselective oxidizing agents. mdpi.com These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Enantioconvergent Transformations: Beyond synthesis, the stereoselective transformation of oxiranes is a major research area. Transition-metal-catalyzed enantioconvergent reactions have emerged as a powerful strategy. wayne.edu These reactions can convert a racemic mixture of epoxides into a single, enantioenriched product, maximizing yield and stereoselectivity. nih.gov This is particularly valuable for accessing a wide range of chiral building blocks, such as amino alcohols and diols, from a single racemic epoxide starting material.

| Methodology | Catalyst/Reagent Type | Key Features |

| Jacobsen-Katsuki Epoxidation | Chiral Manganese-Salen Complexes | High enantioselectivity for cis-olefins. |

| Sharpless Asymmetric Epoxidation | Titanium Tartrate Complexes | Excellent for allylic alcohols. |

| Organocatalytic Epoxidation | Chiral Ketones (e.g., Shi catalyst) | Metal-free, generates dioxirane (B86890) in situ. |

| Enantioconvergent Ring-Opening | Transition-Metal Complexes (e.g., Pd, Ni, Co) | Converts racemic epoxides to a single enantiomer product. wayne.edunih.gov |

Exploration of New Reactivity Modes for Substituted Oxiranes

The inherent ring strain of oxiranes makes them versatile electrophiles, most commonly undergoing ring-opening via nucleophilic attack. researchgate.net However, modern organic synthesis is uncovering novel reactivity modes for chiral diaryl oxiranes that expand their synthetic utility far beyond this classical transformation.

Asymmetric Ring-Opening (ARO): While nucleophilic ring-opening is a fundamental reaction, achieving high stereoselectivity with a broad range of nucleophiles is an ongoing challenge. The use of chiral catalysts, such as metal-salen complexes, can control the enantioselectivity of the ring-opening of meso-epoxides, providing access to valuable chiral 1,2-difunctionalized compounds. mdpi.com

Transition-Metal Catalyzed Cross-Coupling: A paradigm shift in epoxide chemistry involves the use of transition metals to engage oxiranes in cross-coupling reactions. wayne.edunih.gov Catalytic systems based on palladium, nickel, titanium, and copper can transform racemic epoxides into a single enantiomer of a more complex product. researchgate.net This approach merges the ring-opening event with the formation of new carbon-carbon or carbon-heteroatom bonds in a single, stereocontrolled step.

Cycloaddition Reactions: The oxirane ring itself can participate in cycloaddition reactions. For instance, a formal [3+2] cycloaddition between an electron-rich aryl epoxide and an alkene, catalyzed by a Lewis acid, can produce highly substituted tetrahydrofurans. This reaction represents a concise method for constructing five-membered heterocyclic rings from readily available starting materials.

Radical Reactions: The generation of radicals from epoxides opens up new avenues for reactivity. nih.govacs.org Computational studies have explored the formation and subsequent reactions of epoxide radicals, including competitive ring-opening to form vinoxy radicals. Harnessing this reactivity in a controlled manner could lead to novel synthetic transformations.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The chemical industry's increasing focus on sustainability and process efficiency has spurred interest in integrating modern technologies like flow chemistry with the synthesis of chiral oxiranes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. acs.orgresearchgate.net The synthesis of stilbene (B7821643) derivatives, the precursors to diaryl oxiranes, has been successfully demonstrated in continuous flow systems. researchgate.net Furthermore, continuous epoxidation processes using immobilized catalysts in flow reactors have shown considerable time savings and improved catalyst stability compared to batch reactions. mdpi.com

Green Chemistry Approaches: The principles of green chemistry are being actively applied to epoxide synthesis to minimize environmental impact. Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases and halohydrin dehalogenases (HHDH), offers a highly selective and environmentally benign route to chiral epoxides. researchgate.netnih.gov These enzymatic processes operate under mild aqueous conditions and can provide high enantiomeric excess.

Electrochemical Synthesis: An innovative approach involves the electrochemical epoxidation of olefins using water as the oxygen source. beilstein-journals.org This method, catalyzed by manganese oxide nanoparticles, operates at room temperature and pressure, produces hydrogen as a valuable byproduct, and avoids the direct CO2 emissions associated with traditional high-temperature oxidation processes. beilstein-journals.org

Greener Oxidants and Solvents: Research is focused on replacing hazardous oxidants like stoichiometric peracids with cleaner alternatives such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP). mdpi.com The use of aqueous media or ionic liquids as reaction solvents is also being explored to reduce reliance on volatile organic compounds. nih.gov

| Sustainable Approach | Technology/Method | Advantages |

| Flow Chemistry | Continuous Flow Reactors | Improved safety, scalability, and efficiency. researchgate.netresearchgate.net |

| Biocatalysis | Enzymes (Lipases, HHDH) | High selectivity, mild conditions, biodegradable catalysts. researchgate.netnih.gov |

| Electrochemistry | Electrochemical Cell | Uses water as oxygen source, no direct CO2 emissions, produces H2. beilstein-journals.org |

| Greener Reagents | H2O2, TBHP, Ionic Liquids | Reduced waste and toxicity compared to traditional methods. mdpi.comnih.gov |

Computational Predictions for Catalytic Efficiency and Stereoselectivity in Chiral Epoxide Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. In the realm of chiral oxirane chemistry, theoretical studies provide deep mechanistic insights that guide the rational design of new catalysts and reactions.

Mechanistic Elucidation: Density Functional Theory (DFT) is widely used to model the reaction mechanisms of asymmetric epoxidations. wayne.edu Detailed computational studies of the Sharpless and Jacobsen-Katsuki epoxidations have helped to elucidate the structure of the active catalysts and the nature of the transition states that govern stereoselectivity. mdpi.comresearchgate.net For example, calculations have supported the involvement of a manganese(V)-oxo species in the Jacobsen epoxidation and have been used to evaluate different proposed pathways, including concerted, radical, or metallaoxetane mechanisms. organic-chemistry.org

Predicting Stereoselectivity: A major goal of computational chemistry is the a priori prediction of enantioselectivity. By calculating the energies of the competing diastereomeric transition states that lead to the (R,R) or (S,S) epoxide products, researchers can predict which enantiomer will be favored. This approach has been applied to rationalize the diastereoselectivity in the epoxidation of chiral allylic alcohols and the ring-opening of epoxides. researchgate.netrsc.org

Catalyst Design: Computational methods are increasingly used to design new catalysts. In silico screening allows for the rapid evaluation of numerous potential catalyst structures without the need for laborious synthesis and testing. researchgate.net For example, computational design has been successfully used to engineer variants of the enzyme limonene (B3431351) epoxide hydrolase to produce specific enantiomers of diols from meso-epoxides with high enantiomeric excess (>97% ee). nih.govnih.gov Similarly, computational analysis of frustrated Lewis pairs has guided the design of asymmetric catalysts for the reaction of epoxides with carbon dioxide. beilstein-journals.org

Machine Learning: More recently, machine learning techniques are being developed to predict the stereoselectivity of chemical reactions. nih.govarxiv.org By training models on existing reaction data, these approaches can learn the complex relationships between substrate, catalyst, and stereochemical outcome, offering a powerful new tool for catalyst discovery and reaction optimization. researchgate.net

Q & A

Q. What are the common synthetic routes for (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves epoxidation of a stilbene precursor using peracids (e.g., mCPBA) under controlled conditions. Stereoselectivity is achieved via Sharpless asymmetric epoxidation or Jacobsen catalysts, which favor the (2S,3S) configuration. Key parameters include temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane), and catalyst loading (5–10 mol%). Characterization of enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Q. How does the methoxy substituent at the 2-position influence the compound’s reactivity in ring-opening reactions?

The electron-donating methoxy group stabilizes the oxirane ring’s transition state, reducing electrophilicity. Nucleophilic attacks (e.g., by amines or thiols) occur regioselectively at the less hindered carbon. Kinetic studies in THF at 40°C show 70–80% yield for aminolysis with benzylamine, monitored by TLC (Rf shift from 0.5 to 0.2) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

Q. How is this epoxide utilized as a building block in polymer chemistry?

It serves as a cross-linker in epoxy resins, forming networks with diamines (e.g., DETA). Reaction kinetics (FTIR tracking of epoxy peak at 910 cm⁻¹) reveal 90% conversion in 2h at 60°C. Mechanical testing shows Young’s modulus increases by 30% compared to non-stereospecific analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

Discrepancies arise from solvent effects (e.g., toluene vs. acetonitrile) and impurities in substrates. Re-evaluate catalysts (e.g., Salen-Co vs. Shi catalysts) using standardized substrates (≥99% purity) and GC-MS headspace analysis to quantify byproducts. Recent studies show Shi catalysts achieve 92% ee in hexane/water biphasic systems .

Q. How do computational models predict the stereoelectronic effects of substituents on ring-opening mechanisms?

DFT calculations (B3LYP/6-31G*) reveal the methoxy group’s +M effect lowers the LUMO energy at C2, favoring nucleophilic attack. MD simulations (AMBER) show solvation effects reduce activation energy by 15 kcal/mol in polar aprotic solvents .

Q. What methodologies identify and quantify diastereomeric impurities in bulk samples?

Q. How does the compound’s stereochemistry impact its biological activity in enzyme inhibition studies?

The (2S,3S) enantiomer inhibits cytochrome P450 3A4 (IC₅₀ = 5 µM) 10-fold more potently than the (2R,3R) form, confirmed via fluorescence-based assays. Docking simulations (AutoDock Vina) show optimal binding to the heme active site (ΔG = −9.2 kcal/mol) .

Q. What advanced techniques optimize large-scale purification while retaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.